

Fovinaciclib: A Deep Dive into its CDK4/6 Selectivity Profile

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Compound of Interest

Compound Name: *Fovinaciclib*

Cat. No.: *B15583551*

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Fovinaciclib is an orally bioavailable small molecule inhibitor that has demonstrated significant promise in the landscape of targeted cancer therapy. Developed by Chongqing Fochon Pharmaceuticals, it has received approval in China for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] At its core, the therapeutic efficacy of **fovinaciclib** stems from its specific targeting of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of cell cycle progression.[2][3] This technical guide provides a comprehensive overview of the selectivity profile of **fovinaciclib**, its mechanism of action, and the experimental methodologies utilized to characterize its activity.

Mechanism of Action: Halting the Cell Cycle

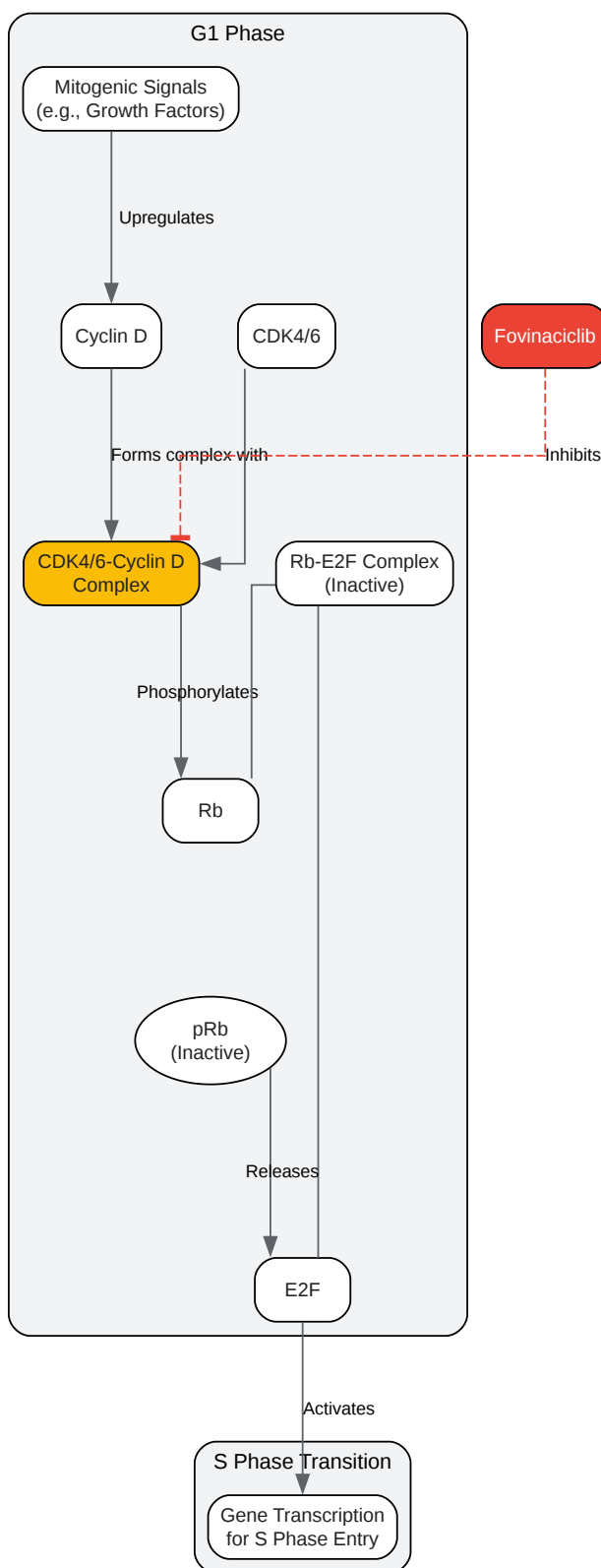
Fovinaciclib exerts its antineoplastic effects by selectively inhibiting the enzymatic activity of the CDK4 and CDK6 complexes.[2][4] In a healthy cell cycle, the transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation is primarily carried out by the cyclin D-CDK4/6 complexes.

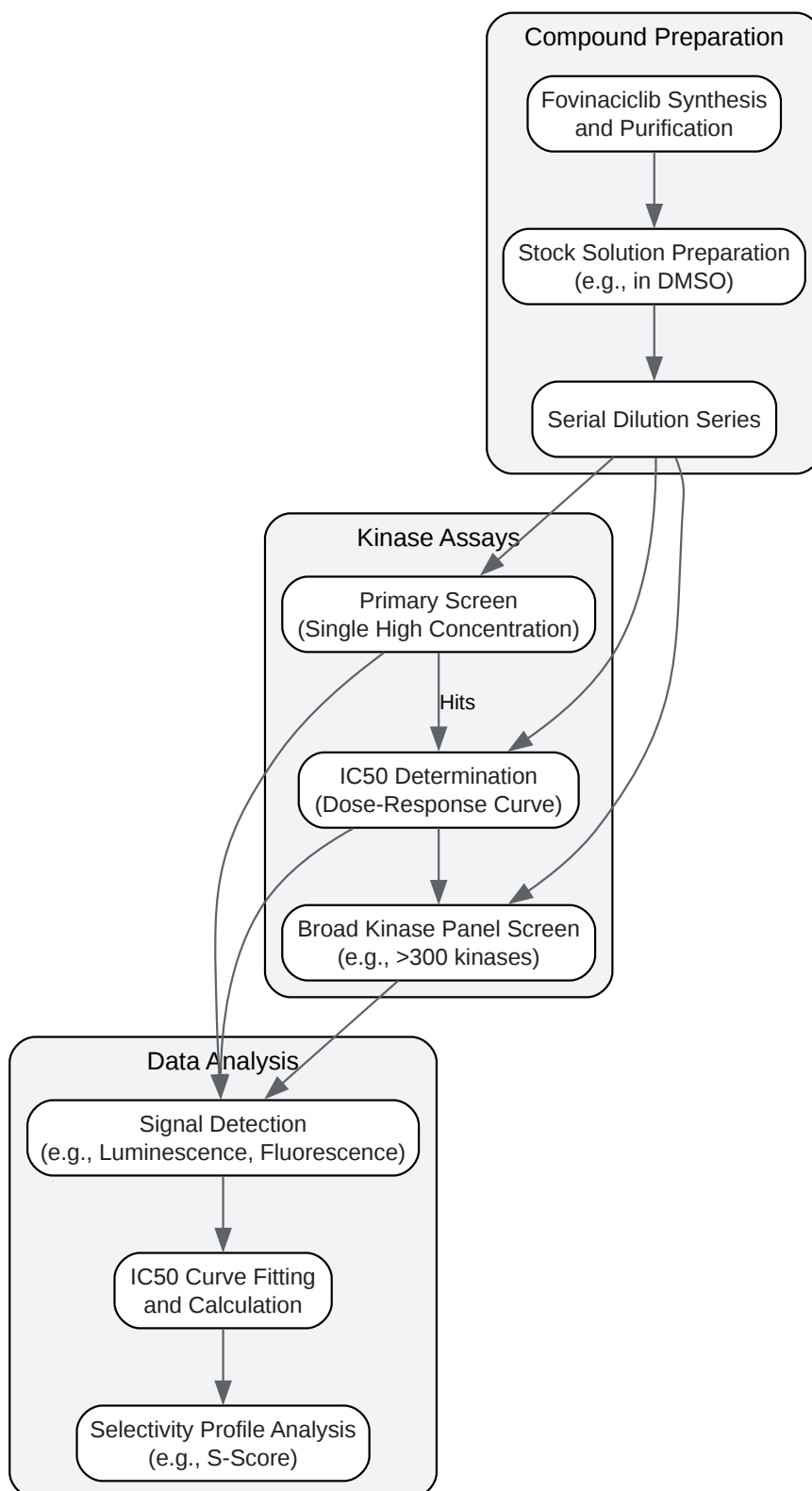
By inhibiting CDK4 and CDK6, **fovinaciclib** prevents the phosphorylation of Rb.[1][2] An unphosphorylated, active Rb protein remains bound to the E2F family of transcription factors, preventing them from initiating the transcription of genes required for DNA replication. This

blockade effectively induces a G1 cell cycle arrest, thereby suppressing the proliferation of cancer cells.^[2]

Signaling Pathway of Fovinaciclib Intervention

The following diagram illustrates the canonical CDK4/6-Rb pathway and the point of intervention by **fovinaciclib**.





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References

- 1. Fovinaciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Fovinaciclib | C29H40N8OS | CID 132136461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fovinaciclib - Chongqing Fochon Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. What is Fovinaciclib used for? [synapse.patsnap.com]
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